

Application Notes and Protocols: Opnurasib Solubility and Stability in DMSO

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Compound of Interest

Compound Name: *Opnurasib*

Cat. No.: *B8217952*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of **opnurasib** (also known as JDQ-443 or NVP-JDQ443) in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Overview

Opnurasib is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer.^{[1][2][3]} For in vitro and in vivo studies, **opnurasib** is typically prepared as a stock solution in DMSO. Understanding its solubility limits and stability under various storage conditions is essential for accurate dosing and interpretation of experimental data.

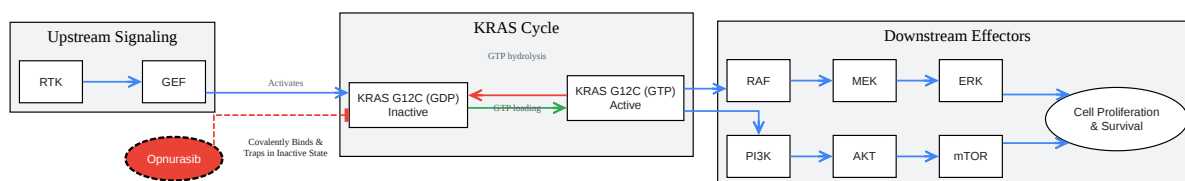
Quantitative Data Summary

The solubility and recommended storage conditions for **opnurasib** in DMSO are summarized below. It is important to note that solubility can be affected by the purity of the compound, the quality of the DMSO, and the preparation method.^{[4][5]}

Parameter	Value	Notes
Solubility in DMSO	70 - 100 mg/mL (133.07 - 190.1 mM)	Sonication is recommended to aid dissolution.[4][5][6] Use of fresh, non-hygroscopic DMSO is advised.[4][5]
Storage of Powder	-20°C for up to 3 years	[5][6]
Storage of DMSO Stock	-80°C for up to 1 year	[5][6] Aliquot to avoid repeated freeze-thaw cycles.
-20°C for up to 1 month	[4][5]	

Signaling Pathway

Opnurasib targets the KRAS G12C mutant, trapping it in an inactive, GDP-bound state.[1][2] This action inhibits downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[7][8]



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Caption: **Opnurasib** inhibits the KRAS G12C signaling pathway.

Experimental Protocols

Protocol for Preparation of Opnurasib Stock Solution in DMSO

This protocol describes the preparation of a 100 mM **opnurasib** stock solution in DMSO.

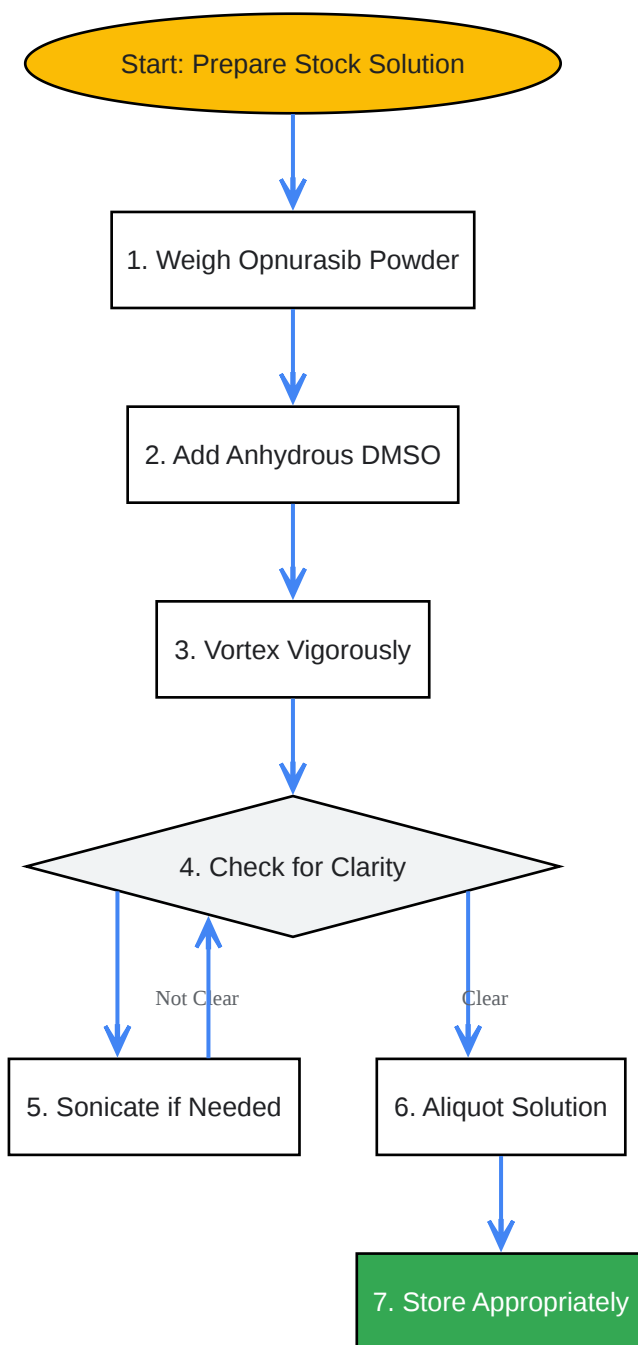
Materials:

- **Opnurasib** powder
- Anhydrous/low-moisture DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator bath
- Calibrated analytical balance
- Pipettes and sterile tips

Procedure:

- Pre-weighing Preparation: Allow the **opnurasib** powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Weigh out the desired amount of **opnurasib** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: 526.03 g/mol), weigh 52.6 mg of **opnurasib**.
- Solvent Addition: Add the calculated volume of high-quality DMSO to the tube containing the **opnurasib** powder.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.

- If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[\[6\]](#)
- Visually inspect the solution against a light source to ensure there are no visible particles.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[\[4\]](#)[\[5\]](#)



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